2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes multiple methoxy groups, a quinoline core, and a carboxylate ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the hexahydroquinoline ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent recovery and purification steps are also crucial to minimize waste and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s reactivity and biological activity.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. The presence of multiple methoxy groups and a quinoline core makes it a promising candidate for drug discovery.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional group diversity make it valuable for creating new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s methoxy groups and quinoline core allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets. These interactions can modulate the activity of enzymes, alter receptor signaling pathways, and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Compared to similar compounds, 2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of multiple methoxy groups on the phenyl rings. These groups enhance its solubility, reactivity, and potential biological activity. The specific arrangement of these groups also influences the compound’s ability to interact with molecular targets, making it a distinct and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H35NO8 |
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Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H35NO8/c1-17-26(30(33)39-12-11-34-2)27(19-15-24(36-4)29(38-6)25(16-19)37-5)28-21(31-17)13-18(14-22(28)32)20-9-7-8-10-23(20)35-3/h7-10,15-16,18,27,31H,11-14H2,1-6H3 |
InChI Key |
VOJKMOXVLAGJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OCCOC |
Origin of Product |
United States |
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